Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate

Chiral Resolution Abacavir Synthesis HPLC Method Validation

tert-Butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a synthetic, chiral cyclopentene building block featuring a cyclopent-2-ene ring with a defined (1S,4R) stereochemistry. It is bifunctional, possessing both a tert-butyl carbamate-protected amine at the C1 position and a free aminomethyl group at the C4 position.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 2402789-13-1
Cat. No. B2929134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
CAS2402789-13-1
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C=C1)CN
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyJYUWBWRGSMBQIS-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing tert-Butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate: A Defined Chiral Cyclopentene Building Block


tert-Butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a synthetic, chiral cyclopentene building block featuring a cyclopent-2-ene ring with a defined (1S,4R) stereochemistry. It is bifunctional, possessing both a tert-butyl carbamate-protected amine at the C1 position and a free aminomethyl group at the C4 position . The compound's primary utility is as a high-value intermediate in multi-step organic synthesis, where its specific stereochemistry and orthogonal amine functionalities allow for selective derivatization [1]. Available purity is typically a minimum of 95% .

Procurement Risk: Why In-Class Cyclopentene Building Blocks Cannot Simply Be Interchanged with CAS 2402789-13-1


Substitution of this compound with seemingly similar cyclopentene carbamates or even its enantiomer poses a significant risk of introducing an undesired isomer into a synthetic pathway. The (1S,4R) stereochemistry is critical; the (1R,4S) enantiomer, for example, is a known undesired impurity that must be carefully controlled during the synthesis of pharmaceutical intermediates like Abacavir, with HPLC resolution between the enantiomers found to be more than 2.0 [1]. Furthermore, replacing the free aminomethyl group with a hydroxymethyl or carboxylate ester creates a different chemical entity with distinct reactivity and downstream products, directly impacting synthetic route integrity and yield [1].

Quantitative Differentiation of tert-Butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate from Closest Analogs


Stereochemical Identity: Quantified Separation from the Undesired (1R,4S) Enantiomer

In the context of synthesizing the key starting material for Abacavir Sulphate, the (1S,4R) stereochemistry is essential, while the (1R,4S) enantiomer is a process-related impurity. A reverse-phase chiral HPLC method was developed for their separation, achieving a resolution between the two enantiomers of more than 2.0 (Rs > 2.0) [1]. This validated method quantified the undesired (1R,4S) isomer with a limit of detection (LOD) of 0.6 µg/ml and a limit of quantitation (LOQ) of 2.0 µg/ml [1].

Chiral Resolution Abacavir Synthesis HPLC Method Validation

Functional Group Specificity: Aminomethyl vs. Hydroxymethyl in Downstream Reactivity

The compound's free aminomethyl group at C4 provides a distinct nucleophilic handle for C-N bond forming reactions, such as reductive amination or amide coupling, that is not possible with the corresponding C4-hydroxymethyl analog (e.g., tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate). The synthetic strategy for Abacavir's key intermediate specifically utilizes a reduction step to form the hydroxymethyl compound, and a hydrolysis step to deprotect the Boc-protected amine [1]. The presence of the aminomethyl group, therefore, allows for a different sequence of synthetic manipulations, potentially bypassing certain protection/deprotection steps required for the hydroxymethyl congener.

Protecting Group Strategy Orthogonal Functionality Nucleophilic Aminomethyl

Use as a Precursor to Carboxylate Ester Analogs with Confirmed Anti-Influenza Activity

A closely related derivative, methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate, has been employed as a crucial intermediate (compound 43) in the stereoselective synthesis of novel, potent multisubstituted cyclopentane-based neuraminidase inhibitors for influenza . The resulting final compounds (e.g., 50 and 54) demonstrated IC50 values against influenza A and B neuraminidase of <1 nM and <10 nM, respectively, comparable or superior to zanamivir and oseltamivir . The target aminomethyl compound can serve as a direct precursor for synthesizing this and other substituted cyclopentene scaffolds via functional group interconversion of the aminomethyl group.

Neuraminidase Inhibitors Influenza Cyclopentane Scaffold

Procurement-Driven Application Scenarios for tert-Butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate (CAS 2402789-13-1)


Synthesis of Enantiomerically Pure Cyclopentene-Based Pharmaceutical Intermediates

This compound is ideally suited as a starting material for synthesizing complex, chiral cyclopentene intermediates for antiviral or other pharmaceutical targets. The validated ability to resolve the (1S,4R) isomer from its undesired enantiomer with a resolution greater than 2.0 means the buyer can confidently integrate it into a process that requires stringent chiral purity [1]. The free aminomethyl group offers a chemically differentiated handle for late-stage functionalization.

Exploration of Neuraminidase Inhibitor Chemical Space

Given the demonstrated potency of compounds derived from the (1S,4R) cyclopentene scaffold against influenza neuraminidase (IC50 < 1-10 nM) , researchers can specifically procure this aminomethyl variant to synthesize novel derivatives. This bypasses the need for an ester-to-amine conversion, directly providing a versatile amine for generating a library of amides, ureas, or amines for structure-activity relationship (SAR) studies.

Integration into Courses or Production Processes Requiring a Stable, Orthogonally Protected Diamine Scaffold

The compound functions as a stable, orthogonally protected diamine. The Boc group is selectively removable under acidic conditions, while the free aminomethyl group is available for immediate reaction . This is a strategic advantage for multi-step syntheses common in a production or advanced research setting, allowing for greater synthetic efficiency and higher overall yields compared to a fully protected analog that requires a first deprotection step.

Quote Request

Request a Quote for Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.